(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
Description
(E)-2-(4-Methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(4-methoxyphenoxy)acetohydrazide with 4-nitrobenzaldehyde. Characterized by its (E)-configuration around the hydrazone bond, this compound features a 4-methoxyphenoxy group linked to an acetohydrazide backbone and a 4-nitrobenzylidene moiety. The methoxy group enhances electron-donating capacity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its synthesis typically involves refluxing in ethanol with catalytic acetic acid, a method consistent with analogous hydrazone preparations .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-6-8-15(9-7-14)24-11-16(20)18-17-10-12-2-4-13(5-3-12)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJFVPSLAKKGS-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.
Introduction of the Methoxyphenoxy Group: The acetohydrazide is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to introduce the methoxyphenoxy group.
Formation of the Nitrobenzylidene Moiety: Finally, the compound is reacted with 4-nitrobenzaldehyde under reflux conditions to form the desired (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents used in industrial processes are often chosen for their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH₃) or other alkoxides.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as different ethers or esters.
Scientific Research Applications
Chemistry
In synthetic chemistry, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its ability to inhibit specific enzymes or pathways in microbial and cancer cells.
Industry
In the industrial sector, (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The biological activity of (E)-2-(4-methoxyphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is attributed to its ability to interact with specific molecular targets. For instance, the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The hydrazide moiety may form hydrogen bonds with enzymes or receptors, inhibiting their activity.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
4-Nitrobenzylidene vs. 4-Methoxybenzylidene :
- Compound 5b (4-methoxybenzylidene): Melting point = 246–248°C, yield = 75% .
- Compound 5c (4-nitrobenzylidene): Melting point = 244–246°C, yield = 78% .
The nitro group slightly lowers the melting point compared to methoxy, likely due to reduced crystallinity from steric hindrance. However, the nitro analog shows marginally higher yield, suggesting improved reaction efficiency.
4-Nitrobenzylidene vs. 3,4-Dimethoxybenzylidene :
Core Structure Modifications
- Pyrazolo[3,4-d]pyrimidinyl Core (5a–5e) vs. Thieno[2,3-d]pyrimidinone (21): Compound 21 (thieno[2,3-d]pyrimidinone core): Melting point = 232–234°C, yield = 85% . The sulfur-containing core enhances thermal stability (higher melting point) and reaction efficiency compared to nitrogen-rich pyrazolo-pyrimidine analogs.
Physicochemical Properties
Key Observations :
Antiproliferative Activity
Urease Inhibition
Anti-Inflammatory Activity
- Compound 4f (4-chlorobenzylidene): Suppressed TNF-α by 55.8% in vivo, comparable to the standard drug SB-203580 .
Computational and Spectroscopic Insights
- Hirshfeld Surface Analysis: A related 4-nitrobenzylidene-quinoline hybrid showed strong O···H and N···H interactions (23.3% and 18.4% contribution, respectively), critical for crystal packing and stability .
- IR Spectroscopy: Nitro groups in analogous compounds exhibit characteristic peaks at 1340–1515 cm⁻¹ (asymmetric/symmetric NO₂ stretching), consistent across derivatives .
Biological Activity
(E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, supported by various studies and data.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, particularly against various bacterial strains.
In Vitro Antibacterial Activity
A study conducted on a series of hydrazones, including this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is a common trend observed with similar hydrazone derivatives .
Anticancer Activity
The anticancer potential of (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide has been investigated through various assays.
Preliminary studies suggest that the compound induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism involves cell cycle arrest at the S phase and modulation of apoptotic markers.
- Cell Cycle Arrest : Flow cytometry analysis revealed an increase in the percentage of cells in the S phase after treatment with the compound.
- Apoptotic Pathway : Western blot analysis indicated upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to activation of caspase-3, which is crucial for apoptosis .
IC50 Values
The IC50 values for various cancer cell lines treated with (E)-2-(4-methoxyphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide are provided in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 7.5 |
| MCF7 | 8.0 |
| A549 | 6.5 |
These values indicate that the compound has potent anticancer activity, comparable to established chemotherapeutic agents .
Case Studies
In a recent case study involving the synthesis and evaluation of various hydrazones, including our compound, researchers found that modifications on the phenoxy group significantly influenced biological activity. The presence of electron-withdrawing groups such as nitro enhanced antibacterial efficacy while also contributing to anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
